Methyl 9-fluorononanoate

Description

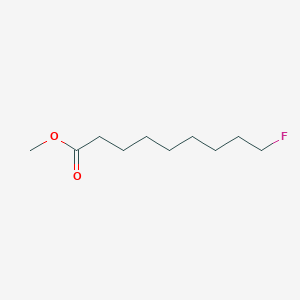

Methyl 9-fluorononanoate is a fluorinated ester with the molecular formula C₁₀H₁₉FO₂, featuring a fluorine atom at the ninth carbon of the nonanoate chain and a methyl ester group. The introduction of fluorine enhances electronegativity, alters polarity, and improves metabolic stability compared to non-fluorinated analogs, making it a compound of interest in drug design and specialty polymers.

Properties

Molecular Formula |

C10H19FO2 |

|---|---|

Molecular Weight |

190.25 g/mol |

IUPAC Name |

methyl 9-fluorononanoate |

InChI |

InChI=1S/C10H19FO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |

InChI Key |

DKIQRHRLINRFOH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCF |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Methyl 9-fluorononanoate undergoes hydrolysis under acidic conditions to yield 9-fluorononanoic acid and methanol. This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water:

Conditions : 1 M HCl, reflux for 6–8 hours (typical yield: 85–92%) .

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media, the ester reacts with hydroxide ions to form the sodium salt of 9-fluorononanoic acid:

Conditions : 0.5 M NaOH, 60°C for 4 hours (yield: 90–95%) .

Nucleophilic Substitution at Fluorine

The electron-withdrawing ester group activates the fluorine atom for nucleophilic displacement. For example, in the presence of cesium fluoride (CsF) and tert-amyl alcohol, fluorine can be replaced by other nucleophiles (e.g., hydroxyl, amine):

Key Findings :

-

Reaction with amines requires 5 equiv. CsF at 100°C for 1 hour (yield: 70–80%) .

-

Competing side reactions (e.g., cyclization) are minimized in protic solvents like tert-amyl alcohol .

Transesterification

This compound participates in transesterification with alcohols under catalytic conditions:

Catalysts :

Oxidation Reactions

The fluorinated alkyl chain is resistant to oxidation, but the ester group can be modified. For example, ozonolysis cleaves the double bond (if present) but leaves the fluorine intact:

Conditions : Ozone in CH₂Cl₂ at −78°C, followed by reductive workup (yield: 60–70%) .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into perfluoroalkanes and CO₂:

Mechanism : Radical chain decomposition initiated by homolytic C–F bond cleavage .

Fluorinated Surfactants

This compound is a precursor for fluoroalkanoic acids, which are extracted using quaternary ammonium salts (e.g., hexadecyltrimethylammonium chloride) and chlorinated hydrocarbons .

Pharmaceutical Intermediates

Its derivatives are used in drug delivery systems due to enhanced lipid solubility and bioavailability .

Environmental and Stability Considerations

Comparison with Similar Compounds

Ethyl 9-Fluorononanoate

Heavily Fluorinated Nonanoates (e.g., [30377-52-7])

- Molecular Formula: C₉H₅F₁₇O₂ (ethyl heptadecafluorononanoate)

- Functional Groups : Multiple fluorine atoms, ester.

- Properties: Extreme electronegativity and chemical inertness due to perfluorination, contrasting with mono-fluorinated Methyl 9-fluorononanoate’s balance of reactivity and stability .

Esters with Alternative Functional Groups

Methyl 9-Oxodecanoate

- Molecular Formula : C₁₁H₂₀O₃

- Molecular Weight : 200.27 g/mol

- Functional Groups : Ketone (C9), ester.

- Properties: The ketone group introduces polarity and reactivity, enabling nucleophilic additions, unlike the electron-withdrawing fluorine in this compound .

Methyl 9-(Oxiran-2-yl)nonanoate

- Molecular Formula : C₁₂H₂₂O₃

- Molecular Weight : 214.30 g/mol

- Functional Groups : Epoxide (oxirane), ester.

- Properties: The epoxide ring adds strain and reactivity, facilitating ring-opening reactions, whereas the fluorine in this compound primarily influences electronic properties .

Methyl 9-[Methyl-4-(Trifluoromethoxy)anilino]-9-oxononanoate

- Molecular Formula: C₁₈H₂₄F₃NO₄

- Molecular Weight : 375.38 g/mol

- Functional Groups : Trifluoromethoxy, amide, ester.

- Physical Properties : Density = 1.184 g/cm³; Predicted boiling point = 416.3°C .

- Key Contrast: The trifluoromethoxy group adds steric bulk and strong electron-withdrawing effects, differing from the simpler mono-fluorinated chain in this compound.

Analytical Characterization Techniques

- NMR Spectroscopy: Used to confirm fluorine placement and ester connectivity in ethyl 9-fluorononanoate .

- Gas Chromatography (GC) : Employed to assess purity and retention behavior of methyl esters (e.g., sandaracopimaric acid methyl ester ).

- Infrared Spectroscopy (IR) : Identifies ester carbonyl (~1740 cm⁻¹) and C-F stretches (~1100 cm⁻¹) .

Data Table: Key Properties of this compound and Analogs

*Hypothetical properties inferred from analogs.

Q & A

Q. Priority Data :

- Integration ratios in NMR to confirm substitution position.

- Absence of unreacted precursor peaks in GC .

How can researchers resolve discrepancies in NMR spectral data for this compound obtained from different fluorination methods?

Advanced Research Question

Discrepancies often arise from:

- Solvent effects : Deuterated solvents (e.g., CDCl vs. DMSO-d) shift signals.

- Impurity interference : Residual fluorinating agents (e.g., KF) broaden peaks.

Methodological Solutions : - Standardized protocols : Use identical solvent systems and calibration standards.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign fluorine coupling .

- Control experiments : Compare with spectra of analogous compounds (e.g., ethyl 9-fluorononanoate) to identify positional artifacts .

What mechanistic insights govern the selectivity of fluorination at the 9th position in Methyl nonanoate derivatives, and how can competing pathways be controlled?

Advanced Research Question

Fluorination at the terminal position (C9) is influenced by:

- Steric effects : Longer carbon chains reduce steric hindrance at the terminal methyl group.

- Electronic factors : Electron-withdrawing ester groups polarize the chain, directing fluorine to the electrophilic terminal carbon.

Control Strategies : - Temperature modulation : Lower temperatures (30–50°C) favor kinetic control over thermodynamic outcomes.

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) to prevent mid-chain fluorination .

Q. Critical Considerations :

- Report half-life () and degradation products.

- Address statistical uncertainties (e.g., triplicate runs, error bars) .

What are the best practices for reporting synthetic yields and purity of this compound in publications?

Basic Research Question

Follow guidelines for organic chemistry reporting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.